An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromostyrene
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromostyrene
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-bromostyrene (1-bromo-2-ethenylbenzene), a versatile monomer and synthetic intermediate. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the molecule's structural and spectroscopic characteristics, its diverse reactivity in polymerization and cross-coupling reactions, and provides detailed experimental protocols for its key transformations. The causality behind experimental choices and the mechanistic underpinnings of its reactivity are emphasized to provide actionable insights for laboratory applications.
Introduction: The Structural and Electronic Landscape of 2-Bromostyrene
2-Bromostyrene is a halogenated derivative of styrene, presenting as a colorless to pale yellow liquid with a characteristic aromatic odor. Its molecular structure, featuring a vinyl group attached to a bromine-substituted benzene ring at the ortho position, bestows upon it a unique combination of steric and electronic properties that dictate its reactivity. The presence of the bromine atom and the conjugated vinyl group makes 2-bromostyrene a valuable building block in organic synthesis and polymer chemistry.
The vinyl group is susceptible to polymerization and participates in various addition and cross-coupling reactions. The bromine atom, an excellent leaving group, is the primary site for cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds. The proximity of the bulky bromine atom to the vinyl group can introduce significant steric hindrance, influencing the stereochemical outcomes of reactions and the regioselectivity of polymerization.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of 2-bromostyrene is fundamental for its effective use in research and development.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇Br | [1] |
| Molecular Weight | 183.04 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 102-104 °C at 22 mmHg | |
| Density | 1.46 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.592 | |
| Solubility | Miscible with methanol and other common organic solvents; sparingly soluble in water. | [2] |
| Storage | Store at 2-8°C, often stabilized with inhibitors like 3,5-di-tert-butylcatechol to prevent polymerization. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2-bromostyrene.
The ¹H NMR spectrum of 2-bromostyrene provides distinct signals for the vinyl and aromatic protons. The vinyl protons typically appear as a set of three coupled signals (an AMX or ABX system) in the range of δ 5.0-7.0 ppm. The aromatic protons resonate in the region of δ 7.0-7.6 ppm, with their splitting pattern providing information about the substitution on the benzene ring.
Predicted ¹H NMR Data:
-
Ha (geminal to phenyl): δ ~5.4 ppm (dd, J ≈ 11, 1.5 Hz)
-
Hb (trans to phenyl): δ ~5.7 ppm (dd, J ≈ 17.5, 1.5 Hz)
-
Hx (vinylic, adjacent to phenyl): δ ~6.8 ppm (dd, J ≈ 17.5, 11 Hz)
-
Ar-H: δ 7.0-7.6 ppm (m)
The coupling constants (J-values) are critical for assigning the stereochemistry of the vinyl group.[3]
The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data:
-
Vinylic CH₂: ~115 ppm
-
Vinylic CH: ~135 ppm
-
C-Br: ~123 ppm
-
Aromatic C-H: ~127-130 ppm
-
Quaternary Aromatic C: ~138 ppm
The chemical shift of the carbon atom bonded to bromine is significantly influenced by the halogen's electronegativity.[4]
The IR spectrum of 2-bromostyrene displays characteristic absorption bands corresponding to its functional groups.
Key IR Absorptions:
-
C-H stretch (aromatic): ~3050-3100 cm⁻¹
-
C-H stretch (vinylic): ~3010-3040 cm⁻¹
-
C=C stretch (aromatic): ~1450-1600 cm⁻¹
-
C=C stretch (vinylic): ~1620-1640 cm⁻¹
-
C-Br stretch: ~515-690 cm⁻¹[5]
-
=C-H out-of-plane bend: ~910 and 990 cm⁻¹
The C-Br stretch is found in the fingerprint region and can be a useful diagnostic peak.[6]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-bromostyrene. A key feature is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is characteristic of compounds containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7]
Expected Fragmentation Pattern:
-
m/z 182/184 ([M]⁺): Molecular ion.
-
m/z 103 ([M-Br]⁺): Loss of a bromine radical, a common fragmentation pathway.[8]
-
m/z 77 ([C₆H₅]⁺): Phenyl cation.
Reactivity and Key Transformations
The dual functionality of 2-bromostyrene makes it a versatile substrate for a wide range of chemical transformations.
Polymerization
The vinyl group of 2-bromostyrene readily undergoes polymerization to form poly(2-bromostyrene). The presence of the ortho-bromo substituent can influence the polymerization kinetics and the properties of the resulting polymer.
Free radical polymerization is a common method for polymerizing 2-bromostyrene.[9] The reaction is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
The kinetics of free radical polymerization can be described by the classical model involving initiation, propagation, and termination steps.[10] The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration.[11] The bulky bromine atom in the ortho position can sterically hinder the approach of the growing polymer chain to the monomer, potentially affecting the propagation rate constant compared to unsubstituted styrene.
Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization offer precise control over the molecular weight, polydispersity, and architecture of poly(2-bromostyrene).[12][13] These methods are invaluable for creating well-defined polymers for advanced applications.
-
ATRP utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains, allowing for controlled growth.
-
RAFT employs a chain transfer agent to mediate the polymerization, enabling the synthesis of polymers with narrow molecular weight distributions.
Anionic polymerization of styrenic monomers can produce polymers with very narrow molecular weight distributions. However, the application of anionic polymerization to 2-bromostyrene is challenging due to potential side reactions involving the C-Br bond, which can be susceptible to nucleophilic attack by the propagating carbanion.[14][15] These side reactions can lead to termination and broadening of the molecular weight distribution.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 2-bromostyrene is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex organic molecules.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide.[16] This reaction is widely used to form C(sp²)-C(sp²) bonds. 2-Bromostyrene is an excellent substrate for Suzuki coupling, allowing for the synthesis of a variety of substituted styrenes.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromostyrene.
The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[17] 2-Bromostyrene can act as the aryl halide component, reacting with various alkenes to form substituted stilbenes and other conjugated systems. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the electronic nature of the alkene and the steric environment around the palladium catalyst.
Diagram: Catalytic Cycle of the Heck-Mizoroki Reaction
Caption: Catalytic cycle for the Heck-Mizoroki reaction of 2-bromostyrene.
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9] 2-Bromostyrene serves as the halide partner, enabling the synthesis of 2-alkynylstyrene derivatives, which are valuable precursors for more complex molecules.
Diagram: Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira coupling of 2-bromostyrene.
Experimental Protocols
The following protocols are provided as representative examples and may require optimization for specific substrates and scales.
Synthesis of 2-Bromostyrene via Wittig Reaction
This protocol describes the synthesis of 2-bromostyrene from 2-bromobenzaldehyde using a Wittig reaction.[18][19][20][21]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2-Bromobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a deep orange or red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of 2-bromobenzaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure 2-bromostyrene.
Suzuki-Miyaura Coupling of 2-Bromostyrene with Phenylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-bromostyrene with phenylboronic acid.
Materials:
-
2-Bromostyrene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 2-bromostyrene (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add a 3:1 mixture of toluene and ethanol, followed by water (10% of the total solvent volume).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-vinylbiphenyl.
Safety and Handling
2-Bromostyrene is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. Due to its propensity to polymerize, it is often stored with an inhibitor.
Conclusion
2-Bromostyrene is a highly versatile and valuable chemical intermediate with a rich and diverse reactivity profile. Its ability to undergo both polymerization and a variety of cross-coupling reactions makes it a key building block in the synthesis of a wide range of functional polymers and complex organic molecules. This guide has provided a detailed overview of its chemical and physical properties, an in-depth analysis of its reactivity with mechanistic insights, and practical experimental protocols. A thorough understanding of the principles outlined herein will enable researchers and scientists to effectively harness the synthetic potential of 2-bromostyrene in their respective fields.
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